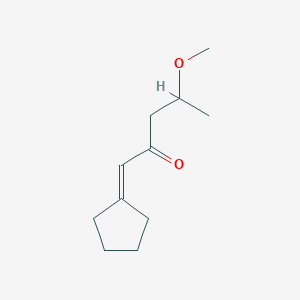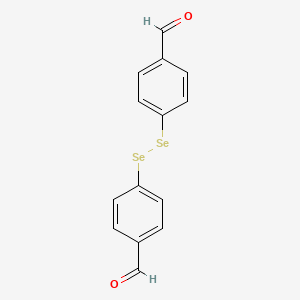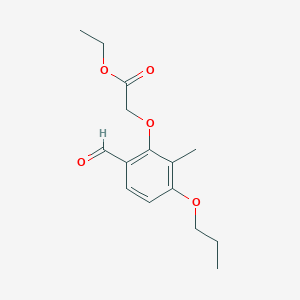
Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate is an organic compound with a complex structure that includes an ethyl ester group, a formyl group, a methyl group, and a propoxy group attached to a phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-propoxyphenol and ethyl bromoacetate.
Formation of Intermediate: The first step involves the alkylation of 2-methyl-3-propoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form Ethyl (2-methyl-3-propoxyphenoxy)acetate.
Formylation: The intermediate is then subjected to formylation using a reagent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the formyl group at the 6-position of the phenoxy ring, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Oxidation: Ethyl (6-Carboxy-2-methyl-3-propoxy-phenoxy)-acetate.
Reduction: Ethyl (6-Hydroxymethyl-2-methyl-3-propoxy-phenoxy)-acetate.
Substitution: (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetic acid.
Applications De Recherche Scientifique
Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Materials Science: It can be used in the design and synthesis of novel materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism would involve interactions with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would vary based on the specific derivative or application.
Comparaison Avec Des Composés Similaires
Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate can be compared with similar compounds such as:
Ethyl (6-Formyl-2-methyl-3-ethoxy-phenoxy)-acetate: Similar structure but with an ethoxy group instead of a propoxy group.
Ethyl (6-Formyl-2-methyl-3-butoxy-phenoxy)-acetate: Similar structure but with a butoxy group instead of a propoxy group.
Ethyl (6-Formyl-2-methyl-3-methoxy-phenoxy)-acetate: Similar structure but with a methoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific propoxy group, which can influence its reactivity and interactions in various applications.
Propriétés
Numéro CAS |
820237-68-1 |
|---|---|
Formule moléculaire |
C15H20O5 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
ethyl 2-(6-formyl-2-methyl-3-propoxyphenoxy)acetate |
InChI |
InChI=1S/C15H20O5/c1-4-8-19-13-7-6-12(9-16)15(11(13)3)20-10-14(17)18-5-2/h6-7,9H,4-5,8,10H2,1-3H3 |
Clé InChI |
RRUXDAMCSKKVFT-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
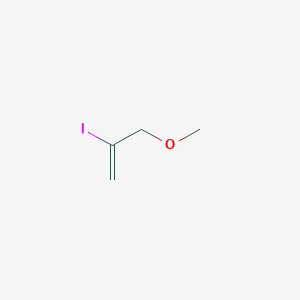
![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)
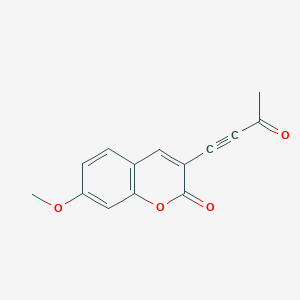
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
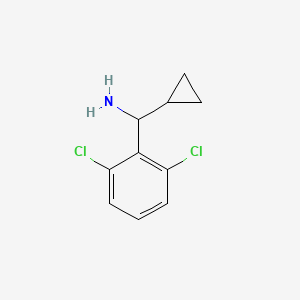
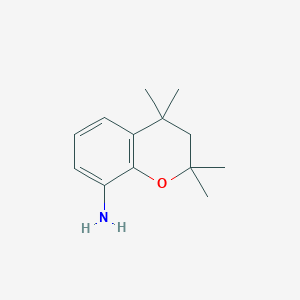
![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)

![Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B12523640.png)
![3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane]](/img/structure/B12523641.png)
